
Dhfr-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dhfr-IN-1 is a compound that acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This enzyme plays a crucial role in the synthesis of nucleotides, which are essential for DNA replication and cell division. Inhibitors of DHFR, such as this compound, are of significant interest in the fields of medicine and biochemistry due to their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases .
Vorbereitungsmethoden
The synthesis of Dhfr-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes often require precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Dhfr-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dhfr-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study enzyme inhibition and the mechanisms of DHFR. In biology, it is employed to investigate the role of DHFR in cellular metabolism and growth. In medicine, this compound is explored for its potential as an anticancer and antimicrobial agent. Its ability to inhibit DHFR makes it a valuable compound in the development of new therapeutic drugs .
Wirkmechanismus
The mechanism of action of Dhfr-IN-1 involves the inhibition of DHFR by binding to its active site. This binding prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of nucleotides. The inhibition of DHFR leads to a decrease in DNA replication and cell division, which is particularly effective in rapidly dividing cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
Dhfr-IN-1 is compared with other DHFR inhibitors, such as methotrexate, trimethoprim, and pyrimethamine. While all these compounds share the common mechanism of inhibiting DHFR, this compound may exhibit unique properties, such as higher potency, selectivity, or different pharmacokinetic profiles.
Eigenschaften
Molekularformel |
C22H22N6O4S2 |
|---|---|
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
3-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]diazenyl]-5-(4-methylpiperazin-1-yl)sulfonyl-1H-indol-2-ol |
InChI |
InChI=1S/C22H22N6O4S2/c1-27-8-10-28(11-9-27)34(31,32)16-6-7-18-17(12-16)20(21(30)23-18)25-26-22-24-19(13-33-22)14-2-4-15(29)5-3-14/h2-7,12-13,23,29-30H,8-11H2,1H3 |
InChI-Schlüssel |
JDFPGLCTKJFMNB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=C3N=NC4=NC(=CS4)C5=CC=C(C=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


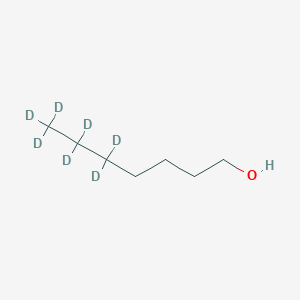

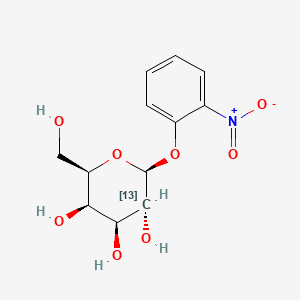
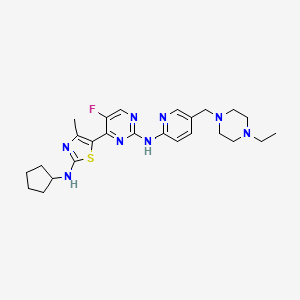

![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)

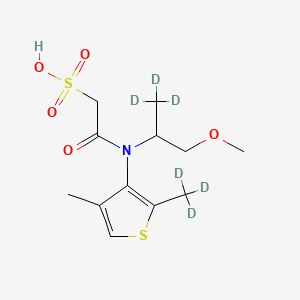
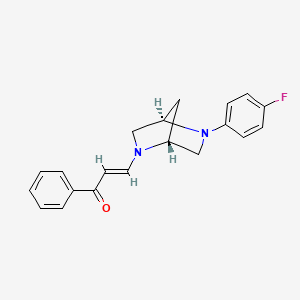



![Cis-Urocanic Acid-[13C3]](/img/structure/B12401573.png)
